alpha-Methylhistamine
Overview
Description
Alpha-methylhistamine is a histamine agonist that is selective for the receptor subtype H3. It is known for its ability to lower blood pressure and decrease heart rate in animal models . The compound has a chemical formula of C6H11N3 and a molar mass of 125.175 g·mol−1 .
Scientific Research Applications
Alpha-methylhistamine has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used to study the role of histamine receptors in biological systems.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Safety and Hazards
The safety data sheet for alpha-Methylhistamine dihydrochloride suggests that it should be used only for R&D and not for medicinal or household use . In case of accidental exposure, appropriate first aid measures such as moving the victim to fresh air, washing off with soap and water, and seeking medical attention are recommended .
Preparation Methods
Alpha-methylhistamine can be synthesized through various methods. One common synthetic route involves the iodination of histamine. For instance, ®-5-iodo-alpha-methylhistamine dihydrochloride can be prepared by reacting ®-alpha-methylhistamine dihydrochloride with sodium hydroxide and hexane . Industrial production methods often involve similar derivatization steps, applying reagents such as trifluoroacetic acid anhydride or pentafluorobenzyl bromide .
Chemical Reactions Analysis
Alpha-methylhistamine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the iodination of this compound results in the formation of ®-5-iodo-alpha-methylhistamine dihydrochloride .
Comparison with Similar Compounds
Alpha-methylhistamine is unique in its selectivity for the H3 receptor subtype. Similar compounds include:
Histamine: A biogenic amine involved in local immune responses and functioning as a neurotransmitter.
N-methylhistamine: A metabolite of histamine that also acts on histamine receptors.
1-methylhistamine: Another metabolite of histamine with similar biological roles.
This compound’s uniqueness lies in its specific action on H3 receptors, making it a valuable tool for studying these receptors and their associated physiological effects .
Properties
IUPAC Name |
1-(1H-imidazol-5-yl)propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5(7)2-6-3-8-4-9-6/h3-5H,2,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQIOISZPFVUFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80990132 | |
Record name | 1-(1H-Imidazol-5-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80990132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6986-90-9 | |
Record name | α-Methyl-1H-imidazole-5-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6986-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Methylhistamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006986909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(1H-Imidazol-5-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80990132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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